N-allyl-3-(2-fluorophenyl)propanamide
Description
N-allyl-3-(2-fluorophenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an allyl group on the amide nitrogen and a 2-fluorophenyl group at the third carbon.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-2-9-14-12(15)8-7-10-5-3-4-6-11(10)13/h2-6H,1,7-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFCRUIXSBVYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fluorinated Fentanyl Analogs
Example Compounds :
Key Differences :
The absence of the piperidinyl-phenylethyl moiety in this compound likely eliminates opioid receptor affinity, distinguishing it from fluorofentanyl derivatives. The allyl group may confer distinct metabolic pathways or alternative biological targets.
Other Propanamide Derivatives
Example Compounds :
Key Differences :
| Feature | This compound | 3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide |
|---|---|---|
| Halogenation | Single fluorine at 2-position | Dual chlorine substituents on phenyl ring |
| Backbone Modifications | Allyl group on amide nitrogen | No nitrogen-bound substituents |
Complex Allyl-Substituted Amides
Example Compound :
Key Differences :
| Feature | This compound | Complex Allyl-Substituted Amide |
|---|---|---|
| Structural Complexity | Linear propanamide chain | Cyclopentyl and dimethoxyphenyl groups |
| Functional Groups | Fluorine and allyl only | Hydroxy, silyl ether, and vinyl groups |
The additional functional groups in the complex amide suggest applications in targeted synthesis (e.g., natural product derivatives), whereas this compound’s simplicity may favor broader reactivity or easier scale-up.
Pharmacological and Regulatory Implications
- Fluorine Effects: The 2-fluorophenyl group in this compound may enhance metabolic stability compared to non-fluorinated analogs, similar to fluorofentanyls .
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